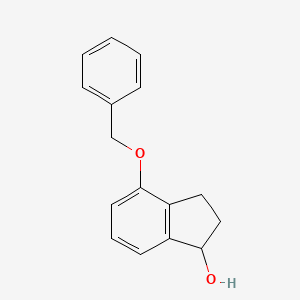

4-(benzyloxy)-2,3-dihydro-1H-inden-1-ol

描述

4-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol (CAS 3199-73-3) is a bicyclic aromatic alcohol with a benzyloxy substituent at the 4-position of the indenol scaffold. Its molecular formula is C₁₆H₁₆O₂, and it features a fused bicyclic structure (2,3-dihydro-1H-indene) with a hydroxyl group at position 1 and a benzyl ether at position 4. The benzyloxy group enhances lipophilicity and may influence biological activity by modulating interactions with hydrophobic targets . Structural elucidation of similar compounds, such as (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, has been achieved via X-ray crystallography and advanced NMR techniques (COSY, HSQC, HMBC), demonstrating the importance of stereochemical analysis in such systems .

属性

IUPAC Name |

4-phenylmethoxy-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-15-10-9-14-13(15)7-4-8-16(14)18-11-12-5-2-1-3-6-12/h1-8,15,17H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXNDFUEAHMICK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-ol typically involves the reaction of 4-hydroxy-2,3-dihydro-1H-inden-1-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

4-(benzyloxy)-2,3-dihydro-1H-inden-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

4-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol is utilized as a building block in the synthesis of novel pharmaceuticals. Its derivatives have shown promise in targeting various neurological disorders and other medical conditions. For instance:

- Synthesis of Indole Derivatives : The compound serves as an intermediate for synthesizing indole derivatives that exhibit biological activity against diseases such as cancer and inflammation .

- Development of PPARα Agonists : Related compounds have been developed into potent and selective PPARα agonists for treating retinal disorders, demonstrating significant in vivo efficacy.

Organic Synthesis

In organic chemistry, 4-(benzyloxy)-2,3-dihydro-1H-inden-1-ol is employed to synthesize more complex molecules. It acts as an intermediate in various reactions, including:

- Schiff Base Ligands : The compound is involved in synthesizing Schiff base ligands, which are crucial for creating transition metal complexes used in catalysis and materials science.

- Chalcone Derivatives : It has been applied in the synthesis of chalcone derivatives that are important in medicinal chemistry due to their wide range of biological activities.

Material Science

The compound is also significant in material science, where it contributes to the development of advanced materials:

- Polymers and Coatings : 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol can be used to create polymers with specific chemical properties that enhance durability and performance .

Biochemical Research

In biochemical studies, this compound aids in understanding enzyme interactions and biological pathways:

- Enzyme Studies : It is valuable for studying enzyme activities and developing targeted therapies by elucidating biochemical mechanisms .

Natural Product Synthesis

4-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol plays a role in synthesizing natural product analogs:

- Discovery of Bioactive Compounds : Its derivatives are explored for their potential therapeutic effects, leading to the discovery of new bioactive compounds with applications in pharmacology .

Case Study 1: Neuropharmacology

A study investigated the neuroprotective effects of derivatives of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-ol. These compounds demonstrated significant activity against neurodegenerative diseases by inhibiting key enzymes involved in neuronal damage.

Case Study 2: Antimicrobial Activity

Research highlighted the antimicrobial properties of related indene derivatives. These compounds exhibited effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

作用机制

The mechanism of action of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Related Compounds

Substituent Variations on the Indenol Scaffold

Key Observations:

- Lipophilicity : The benzyloxy group in the target compound increases logP compared to smaller substituents like cyclopropylmethoxy or methoxy.

- Stereochemical Complexity: Compounds like (2S,3S)-3-(benzyloxy)-2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)-1-pyrrolidinol () exhibit multiple stereocenters, requiring advanced chiral resolution techniques .

Functional Group Transformations

Alcohol vs. Ketone Derivatives

- 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol contains a hydroxyl group, enabling hydrogen bonding and participation in nucleophilic reactions.

- 4-Methoxy-2,3-dihydro-1H-inden-1-one () replaces the hydroxyl with a ketone, enhancing electrophilicity for reactions like aldol condensations .

Ether vs. Ester Derivatives

- The benzyloxy ether in the target compound is hydrolytically stable under basic conditions but susceptible to hydrogenolysis.

- In contrast, ester-containing derivatives (e.g., 4-[2-(benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one, ) exhibit higher reactivity toward nucleophiles due to the labile ester linkage .

Stability and Reactivity Considerations

- Benzyloxy Group Stability: Prone to cleavage under acidic or hydrogenolytic conditions, limiting use in reducing environments.

- Polymorphism : Related compounds (e.g., orthorhombic vs. triclinic polymorphs in ) exhibit varying solid-state properties, impacting bioavailability .

生物活性

4-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol is a compound of interest due to its structural similarity to various biologically active indanone derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that compounds structurally related to 4-(benzyloxy)-2,3-dihydro-1H-inden-1-ol exhibit a range of biological activities, including:

- Antiviral Activity : Certain indanone derivatives have shown promise as antiviral agents, particularly against viruses like HIV and herpes simplex virus (HSV) .

- Anticancer Properties : Indanone derivatives are noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Cholinesterase Inhibition : Compounds similar to 4-(benzyloxy)-2,3-dihydro-1H-inden-1-ol have been tested for their ability to inhibit acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease .

Antiviral Activity

A study evaluating the antiviral properties of indanone derivatives demonstrated that specific substitutions on the indanone core enhanced biological activity against viral targets. For instance, compounds with electron-donating groups at strategic positions showed increased potency against HIV reverse transcriptase .

Anticancer Activity

In a recent investigation into the anticancer potential of indanone derivatives, it was found that 4-(benzyloxy)-2,3-dihydro-1H-inden-1-ol exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest. The IC50 values for various cancer cell lines ranged from 10 μM to 25 μM, indicating moderate potency .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 4-(Benzyloxy)-2,3-dihydro-1H-indene | HeLa | 15 |

| MCF7 | 20 | |

| A549 | 12 |

Cholinesterase Inhibition

The compound's ability to inhibit AChE was assessed in vitro. Results indicated that it possessed a competitive inhibition profile with an IC50 value of approximately 0.054 μM, making it a candidate for further development as an anti-Alzheimer's agent .

The mechanisms underlying the biological activities of 4-(benzyloxy)-2,3-dihydro-1H-inden-1-ol are multifaceted:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for AChE, which is crucial for neurotransmitter regulation in the brain.

- Cell Signaling Modulation : It may influence pathways involved in apoptosis and cellular proliferation through modulation of signaling molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。